molecular formula C16H9FO4 B5704977 2-oxo-2H-chromen-4-yl 4-fluorobenzoate

2-oxo-2H-chromen-4-yl 4-fluorobenzoate

Cat. No.: B5704977
M. Wt: 284.24 g/mol
InChI Key: HIUKXPRDBGBUSY-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the coumarin moiety with a fluorinated benzoate group, making it of interest for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate typically involves the reaction of chroman-2,3-dione with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoate moiety .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
The compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have reported IC50 values indicating potent cytotoxic effects, which suggest its potential as a leading candidate in cancer therapy development . The mechanism of action appears to involve the modulation of specific enzymatic pathways and receptor interactions, making it a valuable subject for further pharmacological investigations.

Anti-inflammatory Effects
Research indicates that 2-oxo-2H-chromen-4-yl 4-fluorobenzoate may also possess anti-inflammatory properties. Its ability to inhibit inflammatory mediators positions it as a candidate for developing new anti-inflammatory drugs . The structural features of the compound contribute to its biological activity, enhancing its interaction with biological targets.

Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Coumarin derivatives, including this compound, have been documented for their effectiveness against various microbial strains, indicating a promising avenue for research into new antimicrobial agents .

Agricultural Chemistry

Pesticide Development
In agricultural applications, the compound's chemical reactivity and biological activity make it suitable for developing new pesticides. Its potential to modulate biological targets can lead to innovative solutions for pest control, addressing the growing demand for effective and environmentally friendly agricultural practices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of triethylamine. This method provides high yields and is characterized by a clean reaction profile .

Synthesis Step Reagents Conditions Yield
O-acylation7-Hydroxy-2H-chromen-2-one + 4-Fluorobenzoyl chlorideDichloromethane, triethylamineHigh (exact yield varies)

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

  • Study on Anticancer Activity : A study demonstrated that derivatives of coumarin, including those similar to this compound, showed significant anticancer effects with low IC50 values against MCF-7 cells .
  • Synthesis Efficiency : Research highlighted an efficient synthetic pathway for producing this compound with high yield and minimal byproducts, emphasizing its practicality for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate involves its interaction with various molecular targets and pathways. The coumarin moiety can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the fluorinated benzoate group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-3-yl 4-fluorobenzoate
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 7-hydroxy-4-methylcoumarin

Uniqueness

2-oxo-2H-chromen-4-yl 4-fluorobenzoate is unique due to the presence of both the coumarin and fluorinated benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The fluorine atom in the benzoate group can enhance the compound’s stability and bioavailability, distinguishing it from other coumarin derivatives .

Properties

IUPAC Name

(2-oxochromen-4-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO4/c17-11-7-5-10(6-8-11)16(19)21-14-9-15(18)20-13-4-2-1-3-12(13)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUKXPRDBGBUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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